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  • Product: Butyl 2-hydroxymethylethyl maleate
  • CAS: 85909-47-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Butyl 2-hydroxymethylethyl Maleate: Chemical Properties, Molecular Structure, and Applications

This guide provides a comprehensive technical overview of Butyl 2-hydroxymethylethyl maleate, a specialized diester with significant potential in polymer chemistry and drug delivery systems. Due to the limited publicly a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Butyl 2-hydroxymethylethyl maleate, a specialized diester with significant potential in polymer chemistry and drug delivery systems. Due to the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a robust scientific profile for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

Butyl 2-hydroxymethylethyl maleate is a functionalized monomer belonging to the maleate ester family. Its defining characteristic is the presence of both a hydrophobic butyl group and a hydrophilic hydroxyl-containing alkyl chain. This amphiphilic nature, combined with the reactive double bond of the maleate moiety, makes it a promising candidate for the synthesis of advanced polymers with tailored properties. The hydroxyl group serves as a valuable site for further chemical modification, such as the attachment of bioactive molecules or cross-linking agents, which is of particular interest in the development of sophisticated drug delivery platforms and biocompatible materials.[1][2][3]

Molecular Structure and Chemical Identity

The precise molecular structure of Butyl 2-hydroxymethylethyl maleate, corresponding to its CAS Number 85909-47-3, is deduced from its nomenclature as the diester of maleic acid with butanol and 1-hydroxypropan-2-ol. The "2-hydroxymethylethyl" fragment logically corresponds to a 1-hydroxy-2-propyl group.

Molecular Formula: C₁₁H₁₈O₅

Molecular Weight: 230.26 g/mol

2D Chemical Structure:

Caption: 2D structure of Butyl 2-hydroxymethylethyl maleate.

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of Butyl 2-hydroxymethylethyl maleate, based on data from analogous short-chain maleate esters.[4]

PropertyEstimated ValueRationale/Comments
Physical State Colorless to pale yellow liquidTypical for maleate esters of this molecular weight.
Boiling Point > 200 °C (at 760 mmHg)Expected to be higher than related, lower molecular weight esters.
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, THF). Limited solubility in water.The butyl group imparts hydrophobicity, while the hydroxyl and ester groups contribute to some polarity.
Density ~1.05 - 1.15 g/cm³In line with similar functionalized esters.
Vapor Pressure LowConsistent with a relatively high boiling point.

Proposed Synthesis Protocol

The synthesis of Butyl 2-hydroxymethylethyl maleate can be achieved via a two-step esterification of maleic anhydride. This method provides control over the sequential addition of the different alcohol moieties.

Step 1: Monoesterification of Maleic Anhydride with 1-Hydroxypropan-2-ol
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with maleic anhydride (1.0 eq.) and a suitable solvent such as toluene.

  • Reagent Addition: 1-Hydroxypropan-2-ol (1.0 eq.) is added dropwise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux (approximately 80-90 °C) for 2-4 hours to facilitate the ring-opening of the anhydride and formation of the monoester.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by monitoring the disappearance of the maleic anhydride starting material.

  • Work-up: Upon completion, the solvent is removed under reduced pressure to yield the crude monoester, which can be used in the next step without further purification.

Step 2: Diesterification with n-Butanol
  • Reaction Setup: The crude monoester from Step 1 is redissolved in a fresh portion of toluene in the same reaction flask.

  • Reagent and Catalyst Addition: n-Butanol (1.1 eq.) and an acid catalyst, such as p-toluenesulfonic acid (0.05 eq.), are added to the solution.[5]

  • Reaction Conditions: The mixture is heated to reflux, and the water formed during the esterification is removed using a Dean-Stark apparatus to drive the reaction to completion.

  • Monitoring: The reaction is monitored by TLC until the monoester is fully consumed.

  • Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by vacuum distillation or column chromatography on silica gel.

G cluster_0 Step 1: Monoesterification cluster_1 Step 2: Diesterification A Maleic Anhydride + 1-Hydroxypropan-2-ol in Toluene B Heat to Reflux (80-90°C, 2-4h) A->B C Crude Monoester B->C D Crude Monoester + n-Butanol + p-TSA in Toluene C->D Proceed to next step E Heat to Reflux with Dean-Stark Trap D->E F Neutralization and Extraction E->F G Purification (Vacuum Distillation/Chromatography) F->G H Butyl 2-hydroxymethylethyl maleate G->H

Sources

Protocols & Analytical Methods

Method

Catalyst selection for the esterification of maleic anhydride to Butyl 2-hydroxymethylethyl maleate

Application Note: Catalyst Selection and Protocol for the Synthesis of Butyl 2-Hydroxymethylethyl Maleate Introduction & Mechanistic Overview The synthesis of mixed maleate diesters, such as Butyl 2-hydroxymethylethyl ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalyst Selection and Protocol for the Synthesis of Butyl 2-Hydroxymethylethyl Maleate

Introduction & Mechanistic Overview

The synthesis of mixed maleate diesters, such as Butyl 2-hydroxymethylethyl maleate (CAS: 85909-47-3), is a highly specialized process crucial for the development of reactive plasticizers, copolymer intermediates, and advanced coatings[1]. Chemically identified as 2-butenedioic acid (2Z)-, monobutyl ester, ester with 1,2-propanediol (1:1), this asymmetric molecule requires a strictly controlled, two-stage sequential esterification[1].

The reaction pathway is dictated by the distinct reactivity profiles of the cyclic anhydride versus the resulting carboxylic acid:

  • Stage 1: Monoesterification (Ring-Opening). Maleic anhydride (MA) reacts with n-butanol. Due to the high electrophilicity of the cyclic anhydride, the nucleophilic attack by the primary alcohol is rapid and highly exothermic. This step proceeds to completion without the need for an added catalyst[2].

  • Stage 2: Diesterification. The resulting intermediate, monobutyl maleate, undergoes a condensation reaction with 1,2-propanediol. This step is kinetically slow, endothermic, and equilibrium-limited, strictly requiring an acid catalyst and the continuous removal of water to drive the reaction forward[2].

ReactionMechanism MA Maleic Anhydride (Electrophile) Mono Monobutyl Maleate (Intermediate) MA->Mono Stage 1: Fast Non-catalytic BuOH n-Butanol (Nucleophile) BuOH->Mono Product Butyl 2-hydroxymethylethyl maleate (Target Diester) Mono->Product Stage 2: Slow Acid Catalyst Required PG 1,2-Propanediol (Diol) PG->Product Water Water (Byproduct) Product->Water Continuous Removal (Le Chatelier's)

Two-stage reaction pathway for the synthesis of Butyl 2-hydroxymethylethyl maleate.

Catalyst Selection Criteria

The core challenge in synthesizing this specific mixed ester lies in the second stage. Because 1,2-propanediol contains both primary and secondary hydroxyl groups, aggressive catalysts can trigger unwanted side reactions, such as etherification (forming dipropylene glycol) or isomerization to fumaric acid derivatives[3].

Selecting the optimal catalyst involves balancing reaction kinetics, product selectivity, and downstream processing requirements. Based on established kinetic studies[4], we evaluate four primary catalyst classes:

Catalyst ClassExamplesActivity / KineticsSelectivityReusabilityOperational Notes
Mineral Acids Sulfuric Acid ( H2​SO4​ )Very HighLowNoneFast kinetics but causes severe diol dehydration, darkens the product, and requires extensive neutralization.
Heteropolyacids Phosphotungstic Acid (PTA)HighHighLowHighly active and less toxic than mineral acids. Excellent for rapid synthesis but difficult to separate from the final ester.
Cation Exchange Resins Dowex 50WX8, Amberlyst-15ModerateVery HighHighSolid acid catalysts that are easily filtered. Slower kinetics than homogeneous acids but provide superior product purity[4].
Organometallics Tetrabutyl zirconate/titanateSlowVery HighNoneHighly selective and prevents etherification. Reaction rate depends heavily on catalyst concentration and requires high heat.

Causality & Experience Insight: For pharmaceutical and specialized polymer applications, Cation Exchange Resins (e.g., Amberlyst-15 or Dowex 50WX8) are the optimal choice. While they exhibit slower second-order kinetics compared to phosphotungstic acid, their heterogeneous nature creates a self-validating purification system. The catalyst is completely removed via simple filtration, eliminating residual acidity that could cause auto-catalytic hydrolysis of the ester during storage[4].

Experimental Protocol: Heterogeneous Catalytic Synthesis

This protocol utilizes a cation exchange resin to ensure high yield and purity, leveraging azeotropic distillation to manipulate the reaction equilibrium.

Reagents & Materials:

  • Maleic Anhydride (1.00 molar equivalent)

  • n-Butanol (1.05 molar equivalents)

  • 1,2-Propanediol (1.10 molar equivalents)

  • Catalyst: Dowex 50WX8 or Amberlyst-15 (4% w/w relative to total reactants)[4]

  • Solvent: Toluene (Azeotropic agent)

Step-by-Step Methodology:

  • Stage 1 - Monoesterification: Charge a dry, 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser with Maleic Anhydride and n-Butanol. Heat the mixture to 80–85°C under continuous agitation (300 rpm). Maintain the temperature for 1 hour. Note: This reaction is highly exothermic; cooling may be required to prevent temperature spikes. No catalyst is added during this stage[2].

  • Stage 2 - Reagent Addition: Cool the intermediate mixture (now primarily monobutyl maleate) to 60°C. Add 1,2-propanediol, the pre-dried cation exchange resin (4% w/w), and toluene (approximately 20% of the reaction volume).

  • Azeotropic Distillation: Replace the standard condenser with a Dean-Stark apparatus connected to a chilled condenser. Gradually increase the temperature to 110–120°C to achieve a steady toluene reflux. Mechanistic Note: The continuous removal of the water byproduct via the toluene azeotrope shifts the equilibrium toward the diester product, overcoming the thermodynamic limitations of the reaction.

  • Reaction Monitoring: Monitor the reaction by tracking the volume of water collected in the Dean-Stark trap. Periodically withdraw aliquots, cool them, and determine the Acid Value (AV) via KOH titration. The reaction is complete when the AV drops below 5 mg KOH/g.

  • Isolation & Purification: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to recover the solid resin catalyst. (The catalyst can be washed with methanol and dried for reuse). Subject the filtrate to vacuum distillation (e.g., 50 mbar at 90°C) to strip off the toluene solvent and any unreacted n-butanol or 1,2-propanediol.

ExperimentalWorkflow Step1 1. Monoesterification MA + Butanol 85°C, 1 hr Step2 2. Catalyst Addition Add 1,2-Propanediol, Dowex 50WX8, Toluene Step1->Step2 Step3 3. Azeotropic Reflux 110-120°C Dean-Stark Trap Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Purification Filter Catalyst & Vacuum Distillation Step4->Step5

Step-by-step workflow for the heterogeneous catalytic synthesis of the target diester.

Data Analysis & Kinetic Optimization

To achieve maximum conversion, the kinetics of the solid-acid catalyzed esterification must be optimized. Studies indicate that while the reaction is bimolecular, it exhibits pseudo-first-order kinetics with respect to the acid catalyst concentration[5].

  • Temperature Control: The reaction rate strictly follows the Arrhenius equation. Operating below 110°C drastically increases reaction time, while exceeding 130°C risks thermal degradation of the polymerizable double bond.

  • Stoichiometric Ratios: Utilizing a slight excess of the diol (1.10 to 1.20 eq) compensates for minor losses due to azeotropic co-distillation and ensures complete conversion of the monobutyl maleate intermediate.

  • Mass Transfer Dynamics: Because the catalyst is heterogeneous, external mass transfer resistance can bottleneck the reaction. Maintaining an agitation speed of at least 300 rpm ensures that the reagents maintain uniform contact with the porous active sites of the resin[4].

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield and purity in Butyl 2-hydroxymethylethyl maleate synthesis

Technical Support Center: Butyl 2-hydroxymethylethyl maleate Synthesis This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Butyl 2-hydroxymethylethyl maleate Synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 2-hydroxymethylethyl maleate. The content is structured to address common challenges, optimize reaction parameters, and ensure the highest possible product yield and purity.

Overview of the Synthesis

The synthesis of Butyl 2-hydroxymethylethyl maleate, a maleate monoester, is typically achieved through the esterification of maleic anhydride with 1-butoxy-2-propanol. The reaction involves a nucleophilic attack by the alcohol on one of the carbonyl carbons of the maleic anhydride. This ring-opening reaction forms the desired monoester, which contains both an ester group and a carboxylic acid group.[1]

The reaction proceeds in two main stages. The first stage, the formation of the monoester, is rapid. The second, slower stage is the potential formation of a diester if excess alcohol and more vigorous conditions are applied.[2] To favor the monoester, a 1:1 molar ratio of maleic anhydride to alcohol is recommended.[1]

Reaction Scheme

The fundamental reaction pathway is the acid-catalyzed esterification of maleic anhydride with 1-butoxy-2-propanol.

Reaction_Scheme MA Maleic Anhydride Int Protonated Intermediate MA->Int + Alc 1-Butoxy-2-propanol Alc->Int H_plus H+ (catalyst) H_plus->Int Prod Butyl 2-hydroxymethylethyl maleate (Monoester) Int->Prod Ring Opening Troubleshooting_Workflow Start Low Yield or Purity Check_Ratio Verify 1:1 Molar Ratio (Anhydride:Alcohol) Start->Check_Ratio Is yield low? Analyze_Impurity Identify Impurities (GC-MS, NMR) Start->Analyze_Impurity Is purity low? Check_Temp Assess Reaction Temp. (Target: 80-130°C) Check_Ratio->Check_Temp Check_Water Evaluate Water Removal (e.g., Dean-Stark) Check_Temp->Check_Water Check_Catalyst Check Catalyst Activity & Loading (1-2 wt%) Check_Water->Check_Catalyst Outcome_Yield Improve Yield Check_Catalyst->Outcome_Yield Analyze_Impurity->Check_Ratio Diester detected? Analyze_Impurity->Check_Temp Fumarate detected? Outcome_Purity Improve Purity Analyze_Impurity->Outcome_Purity Optimize Work-up

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Reference Data & Comparative Studies

Validation

Comparative Guide: Butyl 2-Hydroxymethylethyl Maleate vs. Butyl Acrylate in Copolymer Systems

As a Senior Application Scientist in polymer chemistry and formulation design, I frequently navigate the complex trade-offs between polymer flexibility, mechanical integrity, and biological adhesion. When engineering rat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer chemistry and formulation design, I frequently navigate the complex trade-offs between polymer flexibility, mechanical integrity, and biological adhesion. When engineering rate-controlling membranes for transdermal drug delivery systems (TDDs) or mucoadhesive hydrogels for buccal administration, the selection of the monomer backbone is the single most critical variable.

This guide provides an objective, mechanistic comparison between two highly functional monomers: the ubiquitous Butyl Acrylate (BA) and the specialized Butyl 2-hydroxymethylethyl maleate (BHEM) . By understanding their comparative copolymer properties, drug development professionals can rationally design advanced delivery vehicles.

Mechanistic Profiling: Monomer Chemistry & Reactivity

The macroscopic properties of a hydrogel or transdermal patch are directly governed by the microscopic architecture of its constituent monomers.

Butyl Acrylate (BA)

Butyl acrylate is a highly reactive, hydrophobic monomer widely utilized to impart softness and flexibility to polymer chains.

  • Causality of Structure: The long, aliphatic butyl chain acts as an internal plasticizer, creating significant free volume between polymer chains. This high chain mobility drastically lowers the glass transition temperature (Tg) of the resulting copolymer. In transdermal patches, this molecular mobility is essential for the polymer to conform to the micro-contours of human skin, facilitating consistent active pharmaceutical ingredient (API) diffusion 1.

  • Reactivity: BA undergoes rapid free-radical polymerization and is frequently copolymerized with crosslinkers like poly(ethylene glycol) dimethacrylate (PEGDMA) to form stable nanogels 2.

Butyl 2-Hydroxymethylethyl Maleate (BHEM)

BHEM (CAS: 85909-47-3) is a specialty maleate half-ester characterized by a sterically hindered 1,2-disubstituted double bond and a highly polar pendant group 3.

  • Causality of Structure: Unlike acrylates, maleates resist homopolymerization due to steric hindrance but form excellent alternating or random copolymers with acrylates. The 2-hydroxymethylethyl moiety introduces a primary hydroxyl (-OH) group. This acts as a powerful hydrogen bond donor and acceptor, increasing the backbone rigidity (raising the Tg) while simultaneously increasing the surface polarity of the polymer.

Comparative Copolymer Properties in Drug Delivery

When formulated into copolymers (e.g., with acrylic acid or styrene), BA and BHEM drive the physical properties of the matrix in opposite, yet complementary, directions.

Thermal & Mechanical Properties

In rate-controlling membranes for TDDs, the permeation behavior is heavily influenced by the physicochemical properties of the polymer matrix 4.

  • Increasing the BA content systematically decreases the Tg. A lower Tg ensures the membrane remains rubbery and permeable at physiological temperatures (37°C), allowing for higher drug flux.

  • Conversely, incorporating BHEM restricts chain mobility through intermolecular hydrogen bonding. This increases the tensile strength of the hydrogel, preventing the matrix from dissolving or degrading too rapidly in fluid-rich environments.

Hydrophilicity & Mucoadhesion

For buccal drug delivery, successful mucoadhesion requires an exact optimization of surface polarity and molecular mobility 1.

  • While BA provides the flexibility needed for polymer chains to physically entangle with mucin glycoproteins, its hydrophobicity limits chemical interaction. Research shows that contact angles and adhesion maximize at specific BA ratios (typically ~50%) before dropping off due to excessive hydrophobicity 1.

  • BHEM bridges this gap. The pendant -OH groups form strong, direct hydrogen bonds with the sialic acid residues in mucin, drastically increasing the peel and shear detachment forces compared to pure BA copolymers.

Quantitative Data Comparison
Property / MetricButyl Acrylate (BA) ContributionButyl 2-Hydroxymethylethyl Maleate (BHEM) ContributionCausality in Formulation
Glass Transition (Tg) Lowers Tg (homopolymer ~ -54°C)Raises TgTunes flexibility for transdermal patches.
Water Contact Angle Increases hydrophobicityDecreases contact angle (hydrophilic)Optimizes surface polarity for tissue wetting.
Mucoadhesive Peel Force Low (van der Waals only)High (Hydrogen bonding via -OH)Determines residence time on buccal mucosa.
Drug Diffusion Rate High (increases free volume)Moderate (steric hindrance slows diffusion)Controls the release kinetics of the API.

Experimental Workflows: Synthesis & Self-Validating Protocols

To ensure reproducibility and safety in drug delivery applications, polymer synthesis must be governed by strict self-validating feedback loops. Below is the protocol for synthesizing and validating a BA/BHEM-PEGDMA nanogel.

Step 1: Monomer Purification & Preparation
  • Causality: Commercial monomers contain inhibitors (e.g., hydroquinone) that prevent premature polymerization. If left in the mixture, they cause unpredictable reaction kinetics and broad molecular weight distributions, which are unacceptable for controlled drug release 5.

  • Action: Pass BA and BHEM through basic alumina columns prior to use.

  • Self-Validation Loop: Run a blank thermal initiation test on a 1mL aliquot. If auto-polymerization occurs at 70°C without an initiator, inhibitor removal was successful.

Step 2: Microemulsion Polymerization
  • Causality: Microemulsion is selected over bulk polymerization because it restricts polymer chain growth to nanoscale micelles, yielding monodisperse nanogels capable of crossing specific biological barriers 2.

  • Action: Disperse purified BA, BHEM, and PEGDMA (crosslinker) in an aqueous surfactant phase. Initiate with potassium persulfate (KPS) at 70°C under nitrogen.

  • Self-Validation Loop: Monitor the reaction continuously via Fourier Transform Infrared Spectroscopy (FTIR). The system validates reaction completion only when the vinyl C=C stretching bands (1630–1640 cm⁻¹) completely disappear. If peaks remain, the batch is held at temperature until 100% conversion is achieved, ensuring zero cytotoxic unreacted monomer remains.

Step 3: Thermomechanical & Functional Validation
  • Causality: The Tg dictates the polymer's flexibility at body temperature (37°C), while surface polarity drives mucoadhesion 1.

  • Action: Perform Differential Scanning Calorimetry (DSC) and ex vivo porcine mucosa peel tests.

  • Self-Validation Loop: If the DSC reveals a Tg > 37°C (resulting in a brittle patch), the feedback loop requires increasing the BA feed ratio in the subsequent batch to enhance free volume. If the peel force is insufficient, the BHEM ratio is increased to introduce more hydrogen-bonding -OH groups.

Systems Architecture & Workflow Visualization

The following diagram illustrates the logical relationship between monomer selection, polymerization, and the self-validating endpoints used to tune the final drug delivery vehicle.

CopolymerWorkflow BA Butyl Acrylate (BA) - High Mobility - Hydrophobic Polymerization Microemulsion Polymerization BA->Polymerization BHEM Butyl 2-hydroxymethylethyl maleate - H-Bonding (-OH) - Rigid Backbone BHEM->Polymerization Prop1 Decreased Tg & High Flexibility Polymerization->Prop1 High BA Ratio Prop2 Increased Tg & Strong Mucoadhesion Polymerization->Prop2 High BHEM Ratio Validation Self-Validating Assays: FTIR, DSC & Peel Force Prop1->Validation Prop2->Validation

Fig 1: Mechanistic workflow for tuning and validating BA/BHEM copolymer properties.

References

  • Hydrogels for buccal drug delivery: properties relevant for muco-adhesion.
  • Acrylate copolymer: A rate-controlling membrane in the transdermal drug delivery system.
  • Synthesis and characterization of butyl acrylate-co-poly (ethylene glycol)
  • Multiblock Copolymers of Styrene and Butyl Acrylate via Polytrithiocarbonate-Mediated RAFT Polymeriz
  • 2-Butenedioic acid (2Z)-, monobutyl ester, ester with 1,2-propanediol (1:1)

Sources

Safety & Regulatory Compliance

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